1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Overview
Description
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C10H9BrClNO3 and its molecular weight is 306.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry and Experimental Studies
Anisotropic Displacement Parameters : The study by Mroz, Wang, Englert, and Dronskowski (2020) investigated the anisotropic displacement parameters in compounds similar to 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene, highlighting complexities in experimental and theoretical approaches in this area (Mroz et al., 2020).
Nucleophilic Aromatic Substitution by Hydrogen : Gold, Miri, and Robinson (1980) explored the reaction of compounds like o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, which sheds light on the chemical behavior of such compounds under specific conditions (Gold et al., 1980).
Environmental and Biological Applications
Microbial Degradation : Research by Shah (2014) on the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, provides insights into the environmental fate and potential bioremediation strategies for these types of chemicals (Shah, 2014).
Biodegradation Studies : Katsivela, Wray, Pieper, and Wittich (1999) investigated the initial reactions in the biodegradation of 1-Chloro-4-Nitrobenzene, a structurally similar compound, by a newly isolated bacterium. This study contributes to understanding the microbial pathways involved in the degradation of such chemicals (Katsivela et al., 1999).
Materials Science and Synthesis
Polymer Solar Cells : Fu et al. (2015) explored the use of a fluorescent inhibitor similar to this compound in polymer solar cells, demonstrating the potential application in improving device performance (Fu et al., 2015).
Electrochemical Studies : Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, offers insights into the electrochemical behaviors and mechanisms relevant to materials science (Compton & Dryfe, 1994).
Properties
IUPAC Name |
1-bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-7-3-10(16-5-6-1-2-6)9(13(14)15)4-8(7)12/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWUGSSQMOBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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